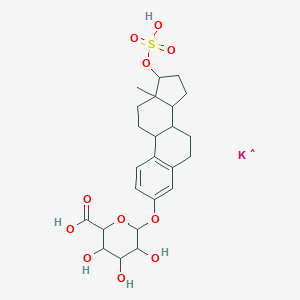

beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt

描述

beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt: is a conjugated form of estradiol, a potent estrogen hormone. This compound is characterized by the addition of glucuronic acid and sulfate groups, which significantly alter its solubility, stability, and biological activity. The molecular formula of this compound is C24H30O11S•K2, and it has a molecular weight of 604.75 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt typically involves multiple steps:

Glucuronidation: Estradiol is first reacted with glucuronic acid in the presence of catalysts such as uridine diphosphate-glucuronic acid (UDPGA) and glucuronosyltransferase enzymes. This reaction attaches the glucuronic acid moiety to the estradiol molecule.

Sulfation: The glucuronidated estradiol is then sulfated using sulfur trioxide-pyridine complex or chlorosulfonic acid, which introduces the sulfate group.

Salt Formation: Finally, the dipotassium salt form is achieved by neutralizing the sulfated product with potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using bioreactors for the enzymatic reactions and continuous flow reactors for the chemical sulfation steps. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency.

化学反应分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the sulfate group, replacing it with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as thiols or amines can be used under mild acidic or basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the original compound.

Substitution: Various substituted estradiol derivatives depending on the nucleophile used.

科学研究应用

Biological Significance

Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is primarily involved in the metabolism of estradiol. It serves as a detoxified form of estradiol, which can be reactivated by gut microbiota, particularly through the action of beta-glucuronidase enzymes present in the intestines. This reactivation is crucial for maintaining estrogen levels in the body and can influence various physiological processes .

Pharmacokinetics and Metabolism Studies

This compound is frequently used in studies examining the metabolic pathways of estrogens. Research has demonstrated that it can be metabolized back to active estradiol forms by gut microbiota, which highlights its importance in understanding estrogen bioavailability and pharmacokinetics .

Toxicology

This compound is utilized in toxicological studies to evaluate the effects of estrogenic compounds on human health. Its role as a conjugated metabolite helps researchers assess the potential risks associated with exposure to environmental estrogens and endocrine disruptors .

Cancer Research

The compound has been implicated in cancer research, particularly concerning breast cancer. Studies have shown that metabolites of estradiol, including glucuronides, can influence tumor initiation and progression through their interaction with estrogen receptors and modulation of estrogen signaling pathways .

Case Studies

作用机制

The mechanism of action of beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt involves its interaction with estrogen receptors. Upon administration, the compound is hydrolyzed to release active estradiol, which then binds to estrogen receptors in target tissues. This binding activates the receptor, leading to the transcription of estrogen-responsive genes and subsequent physiological effects.

相似化合物的比较

Similar Compounds

- beta-Estradiol 3-(beta-D-glucuronide) sodium salt

- beta-Estradiol 17-(beta-D-glucuronide) sodium salt

- beta-Estradiol 3,17-disulfate dipotassium salt

Uniqueness

Compared to its analogs, beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is unique due to its dual conjugation with both glucuronic acid and sulfate. This dual conjugation significantly enhances its water solubility and alters its pharmacokinetic properties, making it a valuable compound for studying estrogen metabolism and excretion.

生物活性

Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is a significant metabolite of estradiol, an essential hormone involved in various physiological processes. This compound plays a crucial role in the regulation of estrogenic activity and has implications in both normal physiology and pathological conditions. This article delves into its biological activity, mechanisms of action, and related research findings.

Overview of Beta-Estradiol 3-(Beta-D-Glucuronide) 17-Sulfate

Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate is a conjugated form of estradiol, which enhances its solubility and facilitates its excretion. The compound is formed through the enzymatic processes of glucuronidation and sulfation, primarily in the liver, involving UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) .

Biological Activity

1. Estrogenic Effects:

Beta-estradiol and its conjugates exhibit estrogenic activity, influencing various tissues including reproductive organs, brain, and bone. The glucuronidated form can be converted back to active estradiol by sulfatase enzymes, particularly in target tissues such as the brain . This conversion is crucial for maintaining local estrogen levels during different physiological states, such as pregnancy.

2. Regulation of the Hypothalamus-Pituitary-Adrenal (HPA) Axis:

Research indicates that estradiol-3-sulfate can stimulate the HPA axis in ovine models, suggesting that sulfoconjugated estrogens may play a role in fetal development and stress responses . Infusion studies demonstrated dose-dependent increases in HPA axis activity correlating with elevated levels of estradiol-3-sulfate.

3. Hepatic Disposition:

The hepatic clearance mechanisms for beta-estradiol glucuronides involve transport proteins like organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs). Studies using sandwich-cultured human hepatocytes revealed that beta-estradiol 3-glucuronide has significant biliary excretion rates, emphasizing its role in liver metabolism . The balance between biliary excretion and basolateral efflux is crucial for maintaining systemic estrogen levels.

Table 1: Summary of Key Research Findings

| Study | Focus | Findings |

|---|---|---|

| Mottino et al., 2002 | Hepatic disposition | Characterized the clearance of estradiol-17β-glucuronide; highlighted the role of MRP2 in biliary excretion. |

| Miszczuk et al., 2018 | Estrogen metabolism | Investigated the impact of glucuronidation on estrogen bioavailability; suggested that conjugated forms can be reactivated in target tissues. |

| Vallejo et al., 2006 | Bile acid accumulation | Showed that increased intrahepatic bile acids are linked to estradiol-17β-glucuronide administration. |

Case Study: Estradiol-3-Sulfate and Fetal Development

A study on fetal sheep demonstrated that infusion of estradiol-3-sulfate resulted in increased concentrations of the hormone in fetal plasma, leading to enhanced HPA axis activity. This suggests that sulfoconjugated estrogens may play a vital role in fetal neuroendocrine development .

The biological activity of this compound is mediated through several mechanisms:

- Receptor Binding: The compound can bind to estrogen receptors (ERα and ERβ), although its affinity may differ from unconjugated estrogens.

- Deconjugation: Enzymes such as steroid sulfatases can convert sulfated forms back to active estrogens, allowing for localized effects where needed .

- Transport Dynamics: The interaction with hepatic transporters affects its systemic availability and influences pharmacokinetics.

属性

InChI |

InChI=1S/C24H32O11S.K/c1-24-9-8-14-13-5-3-12(33-23-20(27)18(25)19(26)21(34-23)22(28)29)10-11(13)2-4-15(14)16(24)6-7-17(24)35-36(30,31)32;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSWOHHNKXNEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32KO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585146 | |

| Record name | PUBCHEM_16219309 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99156-45-3 | |

| Record name | PUBCHEM_16219309 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Estradiol 3-(β-D-glucuronide) 17-sulfate dipotassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。